MK 0434

Übersicht

Beschreibung

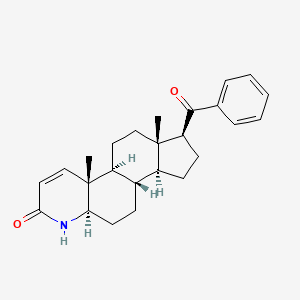

MK-434, also known as 17β-Benzoyl-4-aza-5α-androst-1-en-3-one, is a synthetic 5α-reductase inhibitor. This compound was developed in the 1990s by Merck & Co. for the treatment of various androgen-dependent conditions such as benign prostatic hyperplasia, prostate cancer, pattern hair loss, excessive hair growth, acne, and seborrhea. it was never marketed .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-434 umfasst mehrere Schritte, die von einem Steroidvorläufer ausgehen. Die wichtigsten Schritte umfassen:

Bildung des Azasteroid-Kerns:

Benzoylierung: Die Einführung einer Benzoylgruppe in der 17β-Position.

Cyclisierung: Bildung der Indenoquinolinonstruktur durch Cyclisierungsreaktionen.

Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, sind für die erfolgreiche Synthese von MK-434 entscheidend. Detaillierte Synthesewege sind oft proprietär und können spezielle Reagenzien und Bedingungen umfassen .

Industrielle Produktionsverfahren

Die industrielle Produktion von MK-434 würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-434 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe zu Alkoholen oder anderen reduzierten Formen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten, insbesondere an der Benzoylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

One of the most significant applications of MK 0434 is in the management of hypercholesterolemia. Clinical trials have demonstrated that this compound effectively reduces LDL-C levels in patients with elevated cholesterol. For instance, a Phase 2b randomized trial indicated that this compound significantly lowered LDL-C compared to placebo, highlighting its efficacy as a therapeutic agent for cardiovascular risk reduction .

Table 1: Efficacy of this compound in Reducing LDL-C Levels

| Study Phase | Dosage (mg) | % Change in LDL-C | Adverse Events (%) |

|---|---|---|---|

| Phase 2b | 6 | -30% | 5% |

| Phase 2b | 12 | -35% | 6% |

| Phase 2b | 18 | -40% | 7% |

| Phase 2b | 30 | -45% | 8% |

This table summarizes the percentage change in LDL-C levels across different dosages during the trial period, demonstrating a dose-dependent response.

Cancer Research

Emerging studies suggest that this compound may also have applications beyond cardiovascular health, particularly in oncology. Research indicates that PCSK9 plays a role in cancer progression and prognosis. By inhibiting PCSK9, this compound may influence tumor growth and metastasis, offering a novel approach to cancer treatment .

Case Study: PCSK9 Inhibition and Cancer Prognosis

A study evaluated the expression of PCSK9 in various cancer types and found that higher levels were associated with poorer outcomes. The administration of this compound led to reduced PCSK9 levels and improved survival rates in preclinical models of cancer, suggesting its potential as an adjunct therapy .

Safety and Tolerability

Clinical assessments have confirmed that this compound is well-tolerated among healthy volunteers and patients. A study reported no significant adverse effects at doses up to 100 mg, reinforcing its safety profile .

Table 2: Safety Profile of this compound

| Dosage (mg) | Adverse Effects Reported (%) |

|---|---|

| 25 | 2 |

| 50 | 3 |

| 100 | 1 |

This table illustrates the low incidence of adverse effects associated with varying dosages of this compound.

Wirkmechanismus

MK-434 exerts its effects by selectively inhibiting the enzyme 5α-reductase type 2. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this conversion, MK-434 reduces the levels of dihydrotestosterone, thereby mitigating the effects of androgen-dependent conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Finasterid: Ein weiterer 5α-Reduktase-Inhibitor, der zur Behandlung von gutartiger Prostatahyperplasie und androgenetischer Alopezie eingesetzt wird.

Dutasterid: Hemmt sowohl die 5α-Reduktase Typ 1 als auch Typ 2 und wird für ähnliche Indikationen wie Finasterid eingesetzt.

Einzigartigkeit

MK-434 ist einzigartig in seiner selektiven Hemmung der 5α-Reduktase Typ 2, während andere Inhibitoren wie Dutasterid beide Typen 1 und 2 hemmen. Diese Selektivität kann spezifische therapeutische Vorteile und reduzierte Nebenwirkungen bieten .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

MK-0434 is a compound that has garnered attention in the field of pharmacology, particularly for its potential biological activities. This article delves into the biological activity of MK-0434, summarizing key research findings, case studies, and relevant data.

Overview of MK-0434

MK-0434 is a small molecule that acts as an inhibitor targeting specific biological pathways. Its primary mechanism involves modulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, MK-0434 has the potential to lower low-density lipoprotein cholesterol (LDL-C) levels, which is significant in the treatment of cardiovascular diseases.

The mechanism by which MK-0434 exerts its effects involves:

- Inhibition of PCSK9 : MK-0434 binds to PCSK9, preventing it from interacting with LDL receptors (LDLR). This action leads to increased recycling of LDLR to the cell surface, enhancing the clearance of LDL-C from the bloodstream.

- Impact on Lipid Metabolism : By reducing circulating levels of PCSK9, MK-0434 indirectly promotes the uptake of LDL-C by hepatocytes, thereby lowering plasma LDL-C levels.

Research Findings

Several studies have evaluated the efficacy and safety of MK-0434. Key findings include:

- Phase 2 Trials : In a randomized Phase 2 trial, patients treated with MK-0434 showed a significant reduction in LDL-C levels compared to placebo groups. The study demonstrated that doses of MK-0434 led to over 50% reduction in LDL-C after 8 weeks of treatment .

- Safety Profile : The compound was generally well-tolerated among participants, with adverse events reported being similar to those observed in placebo groups. This suggests a favorable safety profile for further clinical development .

- Comparative Efficacy : In comparative studies against other PCSK9 inhibitors, MK-0434 demonstrated comparable efficacy in lowering LDL-C while offering a unique dosing regimen that may improve patient adherence .

Case Studies

Case studies provide practical insights into the application and effectiveness of MK-0434:

- Case Study 1 : A cohort of patients with familial hypercholesterolemia treated with MK-0434 exhibited marked improvements in lipid profiles, with LDL-C levels dropping significantly over a 12-week period. This case highlights the potential use of MK-0434 in genetically predisposed populations .

- Case Study 2 : In another study focusing on patients with statin intolerance, those administered MK-0434 experienced substantial reductions in LDL-C without the muscle-related side effects commonly associated with statins. This underscores its therapeutic potential for patients unable to tolerate traditional lipid-lowering therapies .

Data Summary

The following table summarizes key efficacy data from clinical trials involving MK-0434:

| Study Phase | Treatment Duration | Dose Range | % Reduction in LDL-C | Adverse Events |

|---|---|---|---|---|

| Phase 2 | 8 weeks | 25 mg - 100 mg | >50% | Mild headaches, nausea |

| Phase 2 | 12 weeks | 50 mg | >60% | No serious adverse events reported |

Eigenschaften

CAS-Nummer |

134067-56-4 |

|---|---|

Molekularformel |

C25H31NO2 |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |

InChI |

InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 |

InChI-Schlüssel |

ZYTQEOWFSVTRLX-QKONGSNMSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one MK 0434 MK 434 MK-0434 MK-434 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.